5-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid
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Overview
Description
5-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid is a complex organic compound known for its unique chemical structure and properties.
Preparation Methods
The synthesis of 5-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid typically involves multi-step organic reactions. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
5-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group into amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyanilino group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies and drug design.
Mechanism of Action
The mechanism of action of 5-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds and other interactions with active sites, while the ethoxyanilino and methoxybenzoic acid moieties contribute to the compound’s overall binding affinity and specificity . These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 5-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid include other cyano-substituted benzoic acids and ethoxyanilino derivatives. Compared to these compounds, this compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity . Examples of similar compounds include 4-[(Z)-2-cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]benzoic acid and other structurally related molecules .
Properties
IUPAC Name |
5-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-27-16-7-5-15(6-8-16)22-19(23)14(12-21)10-13-4-9-18(26-2)17(11-13)20(24)25/h4-11H,3H2,1-2H3,(H,22,23)(H,24,25)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGNEKPAWWLXKD-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OC)C(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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